2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c12-10(16)7-17-11-5-4-9(14-15-11)8-3-1-2-6-13-8/h1-6H,7H2,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHPRIVHOBPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 6-(pyridin-2-yl)pyridazin-3-yl thiol with acetamide in the presence of a suitable catalyst. The reaction is usually carried out in an anhydrous solvent such as benzene or toluene at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in biological assays, indicating potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide can be compared with other pyridazine derivatives such as:
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound has shown similar biological activities, including antimicrobial and anticancer properties.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
Pyridazin-3(2H)-one derivatives: These compounds are known for their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Biological Activity
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound belonging to the class of pyridazine derivatives, which has attracted attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazine core with a sulfanyl group and an acetamide moiety. This structure is significant in determining its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its potential anticancer effects.
- Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens.
- Anticancer Activity : It has demonstrated potential in inhibiting cancer cell lines, suggesting its use as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.
Comparative Analysis with Similar Compounds
A comparative table highlights the biological activities of this compound against similar pyridazine derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide | Antimicrobial, Anticancer | Similar structural features |
| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Cytotoxic | Known for strong anticancer effects |
| Pyridazin-3(2H)-one derivatives | Diverse pharmacological activities | Includes antihypertensive and anti-inflammatory properties |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition at specific concentrations.
- Findings : The compound showed IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate.
-
Antimicrobial Efficacy : In vitro assays tested the compound against bacterial strains, revealing effective inhibition of growth.
- Results : The compound exhibited lower minimum inhibitory concentration (MIC) values than some commercial antibiotics.
-
Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that the compound could reduce levels of pro-inflammatory cytokines in cell models.
- : This suggests a mechanism by which it may alleviate inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
